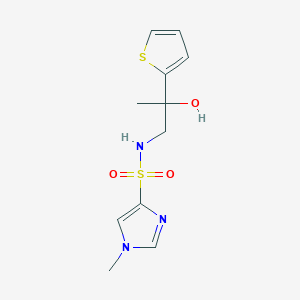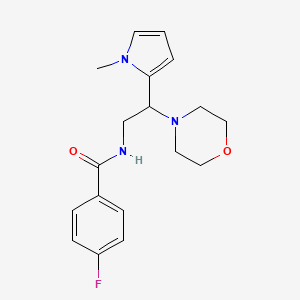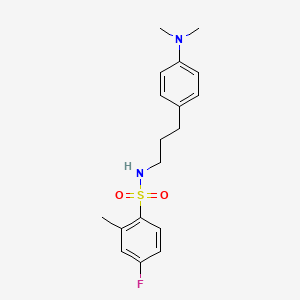![molecular formula C25H20ClNO5 B2684185 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate CAS No. 477889-71-7](/img/structure/B2684185.png)
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C25H20ClNO5 and its molecular weight is 449.89. The purity is usually 95%.
BenchChem offers high-quality 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The study of molecular structures and spectroscopic data through Density Functional Theory (DFT) and other quantum chemical calculations provide insights into the electronic properties and potential applications of complex molecules. For instance, molecular parameters such as bond lengths and angles can be optimized to understand the molecule's stability and reactivity. Natural bond orbital analysis and molecular electrostatic potential (MEP) studies can predict the molecule's behavior in biological systems or as part of materials (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Catalysis and Chemical Synthesis
Palladium complexes play a crucial role in the catalyzed methoxycarbonylation of alkynes and aryl chlorides, leading to the production of valuable esters and other organic compounds. The specific conditions such as temperature, pressure, and the presence of other chemical agents determine the selectivity and efficiency of these reactions. These studies highlight the molecule's utility in synthesizing unsaturated esters, diesters, and the role of methoxycarbonylation in the transformation of organic compounds (A. A. N. Magro, Lynzi M. Robb, P. Pogorzelec, A. Slawin, G. Eastham, D. Cole-Hamilton, 2010; Cristina Jiménez-Rodríguez, G. Eastham, D. Cole-Hamilton, 2005).
Liquid Crystals and Chromatography
The synthesis and application of compounds as stationary phases in gas-liquid chromatography and the study of their liquid crystalline phases offer insights into the material's physical properties and potential applications in analytical chemistry. These applications exploit the unique behavior of liquid crystals and their interactions with various substances, aiding in the separation and analysis of complex mixtures (K. Naikwadi, D. G. Panse, B. Bapat, B. Ghatge, 1980).
Optoelectronic Properties
The synthesis and study of derivatives containing specific functional groups reveal their optoelectronic properties, including absorbance, fluorescence, and thermal stability. Such properties are critical for developing fluorescent compounds and materials for electronic devices. Computational studies complement these findings by providing insights into the optical band gaps and frontier molecular orbital (FMO) energies, guiding the design of materials with desired electronic characteristics (Smita G. Mane, K. Katagi, R. Melavanki, 2019).
properties
IUPAC Name |
[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-31-25(30)22(27-15-17-6-2-3-7-19(17)23(27)28)14-16-10-12-18(13-11-16)32-24(29)20-8-4-5-9-21(20)26/h2-13,22H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQXTGFPMWZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine](/img/structure/B2684113.png)


![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2684118.png)

